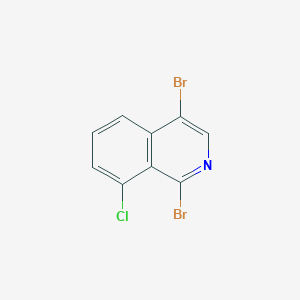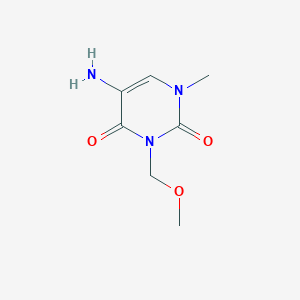
4-(Chloromethyl)-4-ethylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-4-ethylcyclohex-1-ene is an organic compound with a cyclohexene ring substituted with a chloromethyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-ethylcyclohex-1-ene can be achieved through several methods. One common approach involves the chloromethylation of 4-ethylcyclohexene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the cyclohexene’s pi-electrons .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-4-ethylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted cyclohexenes.
Oxidation: Formation of cyclohexanols or cyclohexanones.
Reduction: Formation of cyclohexanes.
Applications De Recherche Scientifique
4-(Chloromethyl)-4-ethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-4-ethylcyclohex-1-ene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of covalent bonds with nucleophiles in substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-4-methylcyclohex-1-ene: Similar structure but with a methyl group instead of an ethyl group.
4-(Bromomethyl)-4-ethylcyclohex-1-ene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-4-propylcyclohex-1-ene: Similar structure but with a propyl group instead of an ethyl group
Uniqueness
4-(Chloromethyl)-4-ethylcyclohex-1-ene is unique due to its specific combination of substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both the chloromethyl and ethyl groups allows for a diverse range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H15Cl |
|---|---|
Poids moléculaire |
158.67 g/mol |
Nom IUPAC |
4-(chloromethyl)-4-ethylcyclohexene |
InChI |
InChI=1S/C9H15Cl/c1-2-9(8-10)6-4-3-5-7-9/h3-4H,2,5-8H2,1H3 |
Clé InChI |
HJZXYMQQUFHIFH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC=CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


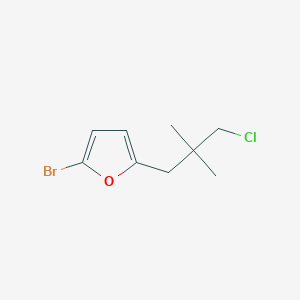
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)

![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)

![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)
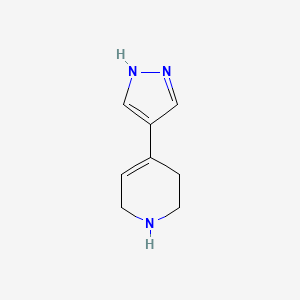
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13188661.png)

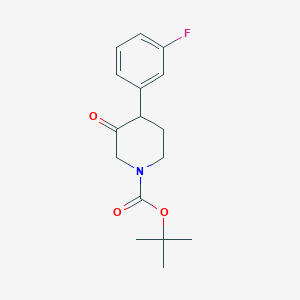
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)
